molecular formula C20H22F3N3O B2882533 N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1207045-21-3

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No. B2882533
CAS RN: 1207045-21-3
M. Wt: 377.411
InChI Key: HSNKRYGJRKRJRC-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide” is a complex organic compound. The benzhydryl motif and the piperazine nucleus are fundamental components present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .


Synthesis Analysis

While specific synthesis information for “N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide” is not available, a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Molecular Structure Analysis

The structure of a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .

Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives have demonstrated significant potential in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a medicinally important scaffold enables the design and synthesis of potent molecules with enhanced anti-TB activity. The structure-activity relationship (SAR) of these compounds provides a solid foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Patent Review

Piperazine rings are integral to a myriad of drugs across different therapeutic classes, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Their structural flexibility and ability to be modified significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability makes piperazines a valuable building block in drug discovery, with several patents highlighting their utility in creating drug-like elements for various diseases (Rathi et al., 2016).

Water Treatment and Desalination

Semi-aromatic polyamide thin film composite membranes, incorporating piperazine derivatives, have shown promise in reverse osmosis (RO) and nanofiltration (NF) for water treatment and desalination. These membranes exhibit improved performance characteristics, such as enhanced water permeability and selectivity, primarily due to the unique properties imparted by piperazine-based polyamide layers. This advancement in membrane technology is crucial for developing more efficient and effective solutions for water purification and desalination, addressing global water scarcity issues (Gohil & Ray, 2017).

Biological Activities and Mode of Action

Piperazine compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. The modifications in the piperazine ring structure can lead to high efficacy, better potency, and lesser toxicity. This diversity in biological activity underscores the potential of piperazines and their derivatives as leads in the development of new therapeutic agents across various disease states. The exploration of their mode of action and the associated biological effects continues to be a rich area of research, providing insights into their potential as novel CNS (Central Nervous System) acting drugs and beyond (Verma & Kumar, 2017).

properties

IUPAC Name

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)15-25-11-13-26(14-12-25)19(27)24-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKRYGJRKRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

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